molecular formula C6H11NO2 B3184315 N-Methoxy-N-methylbut-2-enamide CAS No. 109480-79-7

N-Methoxy-N-methylbut-2-enamide

Cat. No. B3184315
CAS RN: 109480-79-7
M. Wt: 129.16 g/mol
InChI Key: PQEMEGPARLNJKV-SNAWJCMRSA-N
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Description

N-Methoxy-N-methylbut-2-enamide is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is also known by the synonym (E)-N-METHOXY-N-METHYLBUT-2-ENAMIDE .


Molecular Structure Analysis

The molecular structure of this compound consists of a but-2-enamide backbone with methoxy and methyl substituents attached to the nitrogen atom . The exact structure can be found in the MOL file associated with its CAS number 121712-52-5 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 129.16 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthetic Utility of Weinreb Amide

  • Acylating Agent: Weinreb amide has been utilized as an effective acylating agent for organolithium or organomagnesium reagents. It's a robust equivalent for an aldehyde group, which has been exploited in various synthetic endeavors, both in academic and industrial settings (Balasubramaniam & Aidhen, 2008).

Applications in Chemical Reactions

  • C-H Amidation: It has been used in the C-H amidation of N-methoxy acrylamides with dioxazolones under Cp*Co(iii) catalysis, leading to selective synthesis of enamides and pyrimidones (Liu, Xie, Jia, & Li, 2018).
  • Synthesis of Z-Unsaturated Amides: N-Methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide has been used for generating Z-unsaturated amides, demonstrating the versatility of this method (Fortin, Dupont, & Deslongchamps, 2002).

Role in Synthesis of Specific Compounds

  • Knorr Pyrrole Synthesis: N-Methoxy-N-methyl-α-enaminocarboxamides, derived from Weinreb amides, have been used in the Knorr pyrrole synthesis, providing an alternative approach for the preparation of pyrroles (Alberola, Ortega, Sadaba, & Sañudo, 1999).
  • Synthesis of Piperidines: It has been employed in the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate (Calvez, Chiaroni, & Langlois, 1998).

Novel Reactions and Synthesis Methods

  • Reactivity with Strongly Basic Reagents: An unusual mode of reactivity of N-methoxy-N-methylamides with strongly basic reagents was discovered, leading to competitive transfer of a hydroxymethyl group (Graham & Scholz, 1990).

properties

IUPAC Name

(E)-N-methoxy-N-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-5-6(8)7(2)9-3/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEMEGPARLNJKV-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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